molecular formula C6H10F2O3 B13594643 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid

Cat. No.: B13594643
M. Wt: 168.14 g/mol
InChI Key: BIZIZEYHHOFRPC-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,3-dimethylbutanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the precursor is continuously fed into a reactor with the fluorinating agent. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Formation of 4,4-difluoro-3,3-dimethylbutanone.

    Reduction: Formation of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanol.

    Substitution: Formation of 4,4-diiodo-2-hydroxy-3,3-dimethylbutanoic acid.

Scientific Research Applications

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid: Similar structure but with an additional fluorine atom.

    4,4-Difluoro-3,3-dimethylbutanoic acid: Lacks the hydroxyl group.

    4,4-Difluoro-2-hydroxy-3,3-dimethylpentanoic acid: Longer carbon chain.

Uniqueness

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group makes it particularly versatile for various applications.

Properties

Molecular Formula

C6H10F2O3

Molecular Weight

168.14 g/mol

IUPAC Name

4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H10F2O3/c1-6(2,5(7)8)3(9)4(10)11/h3,5,9H,1-2H3,(H,10,11)

InChI Key

BIZIZEYHHOFRPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)O)C(F)F

Origin of Product

United States

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